molecular formula C19H19ClN2O3S B2751840 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone CAS No. 851808-15-6

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone

Cat. No.: B2751840
CAS No.: 851808-15-6
M. Wt: 390.88
InChI Key: DWIRIDFUMPBQAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone" is a structurally complex molecule featuring a 4,5-dihydroimidazole core linked to a 3-chlorobenzylthio group and a 2,6-dimethoxyphenylmethanone moiety. The 3-chlorobenzylthio substituent contributes to lipophilicity and may influence receptor binding via hydrophobic interactions, while the 2,6-dimethoxyphenyl group provides electron-donating effects that could modulate electronic properties and metabolic stability.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,6-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O3S/c1-24-15-7-4-8-16(25-2)17(15)18(23)22-10-9-21-19(22)26-12-13-5-3-6-14(20)11-13/h3-8,11H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRIDFUMPBQAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,6-dimethoxyphenyl)methanone is a derivative of imidazole that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanism of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H18ClN2O3S
  • Molecular Weight : 350.84 g/mol
  • CAS Number : 851808-03-2

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Modulation of enzyme activity
  • Inhibition of specific receptors
  • Induction of apoptosis in cancer cells

The exact pathways and molecular targets are still under investigation but may include interactions with proteins involved in cell signaling and proliferation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazole derivatives. The compound has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Effect
PC-3 (Prostate)0.67Significant growth inhibition
HCT-116 (Colon)0.80Moderate growth inhibition
ACHN (Renal)0.87Notable cytotoxicity

These values indicate that the compound exhibits a dose-dependent response in inhibiting cancer cell proliferation, suggesting its potential as an anticancer agent .

Mechanistic Studies

Mechanistic studies have shown that this compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. For instance, compounds with similar structures have been reported to activate caspase pathways leading to programmed cell death in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the 3-chlorobenzyl thiol : This can be achieved via nucleophilic substitution reactions.
  • Synthesis of the imidazole ring : The imidazole structure is formed through cyclization reactions involving appropriate precursors.
  • Coupling Reaction : The thiol intermediate is reacted with an imidazole derivative under basic conditions to form the desired product.

These steps often require optimization in terms of solvent choice and reaction conditions to maximize yield and purity .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

  • Anticancer Activity : A study demonstrated that imidazole derivatives could inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated groups compared to controls .
  • Enzyme Inhibition : Research indicated that certain derivatives could inhibit key enzymes involved in cancer metabolism, further supporting their role as potential therapeutic agents .
  • Molecular Docking Studies : Computational studies have suggested that these compounds exhibit high binding affinities for targets involved in cancer progression, which could be validated through experimental assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Imidazole Derivatives

The compound belongs to the 1,2,4,5-tetrasubstituted imidazole family, which is extensively studied for diverse biological activities. Key structural analogues from literature include:

Compound Name Core Structure Substituents Key Functional Differences
Target Compound 4,5-dihydroimidazole 3-chlorobenzylthio, 2,6-dimethoxyphenyl Thioether, saturated ring
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole Imidazole (unsaturated) Trifluoromethylphenyl, diphenyl Unsaturated ring, CF3 group
2-Cyclohexyl-4,5-diphenyl-1H-imidazole Imidazole (unsaturated) Cyclohexyl, diphenyl Unsaturated ring, cycloalkyl group
2-(Furan-2-yl)-4,5-diphenyl-1H-imidazole Imidazole (unsaturated) Furan-2-yl, diphenyl Unsaturated ring, heteroaromatic substituent

Key Observations :

  • Substituent Effects : The 3-chlorobenzylthio group introduces a sulfur atom and chlorine, enhancing lipophilicity (logP) relative to furyl or cyclohexyl substituents. This could improve membrane permeability but may also increase metabolic susceptibility.
Physicochemical and Functional Comparisons
  • Lipophilicity : The 3-chlorobenzylthio group likely elevates logP compared to analogues with polar substituents (e.g., furan or trifluoromethylphenyl), aligning with trends observed in quaternary ammonium compounds where alkyl chain length impacts critical micelle concentration (CMC) .
  • Synthetic Accessibility : The thioether linkage in the target compound may require specialized synthesis conditions (e.g., thiourea intermediates) compared to more straightforward alkylation routes for cyclohexyl or aryl substituents .

Methodological Considerations for Compound Similarity Assessment

Comparative analyses of structurally related compounds rely on:

  • Structural Fingerprints : Tools like Tanimoto coefficients assess shared substructures (e.g., imidazole cores), but may overlook functional group nuances (e.g., thioether vs. ether linkages) .
  • Pharmacophore Modeling : This approach highlights 3D electronic and steric features, critical for differentiating the target compound’s partially saturated core from unsaturated analogues .
  • Spectroscopic Techniques : Methods such as spectrofluorometry and tensiometry, used for CMC determination in surfactants , could be adapted to study the target compound’s aggregation behavior in solution.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what methodological considerations ensure high purity?

The synthesis typically involves:

  • Step 1 : Formation of the dihydroimidazole ring via condensation of glyoxal derivatives with ammonia/amines under basic conditions .
  • Step 2 : Thioether linkage formation by reacting 3-chlorobenzyl chloride with the imidazole intermediate using sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .
  • Step 3 : Coupling the 2,6-dimethoxyphenyl methanone group via Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
    Methodological Considerations :
  • Monitor reaction progress using TLC and purify intermediates via column chromatography.
  • Confirm purity via HPLC (>95%) and characterize intermediates with 1H^1H-/13C^{13}C-NMR and IR spectroscopy .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Spectroscopy : 1H^1H-NMR (e.g., imidazole ring protons at δ 3.2–3.8 ppm, methoxy groups at δ 3.8–4.0 ppm) and IR (C=O stretch ~1680 cm1 ^{-1 }) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ expected for C24_{24}H22_{22}ClN2_2O3_3S: 477.09) .
  • X-ray Crystallography : Use SHELXL for refinement of crystal structures; resolve twinning or low-resolution data with SHELXE .

Advanced Research Questions

Q. How can reaction yields for the thioether linkage formation be optimized, and what factors influence reproducibility?

  • Key Variables :
    • Solvent : Use DMF or DMSO to stabilize thiolate intermediates .
    • Catalyst : Add catalytic KI to enhance nucleophilic substitution .
    • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
  • Reproducibility : Pre-dry solvents (molecular sieves) and standardize equivalents of 3-chlorobenzyl chloride (1.2–1.5 eq) .
  • Yield Data : Compare with analogous compounds (e.g., fluorobenzyl derivatives yield 60–75% under similar conditions ).

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Comparative Assays : Test the compound and analogs (e.g., 3-fluoro, 4-chloro derivatives) under identical conditions (e.g., IC50_{50} in kinase inhibition assays) .
  • Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects (e.g., chloro vs. methoxy groups) with target binding affinity .
  • Data Normalization : Account for assay variability by including positive controls (e.g., staurosporine for kinase inhibition) .

Q. What strategies are effective in crystallizing this compound for X-ray studies, particularly with conformational flexibility in the dihydroimidazole ring?

  • Crystallization Conditions :
    • Solvent System : Slow evaporation from DCM/hexane (1:3) at 4°C .
    • Additives : Introduce trace ethyl acetate to reduce oiling-out .
  • Conformational Analysis : Use SHELXD for phase determination and refine flexible regions with restrained SHELXL parameters (e.g., DFIX for bond lengths) .
  • Validation : Cross-validate with 1H^1H-NMR in solution to confirm solid-state conformation .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final coupling step with the 2,6-dimethoxyphenyl group?

  • Catalyst Screening : Test Pd(OAc)2_2/XPhos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig coupling .
  • Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% under microwave irradiation (100°C, 150 W) .
  • Byproduct Analysis : Use LC-MS to identify and suppress side products (e.g., dechlorinated intermediates) .

Q. What computational methods predict the compound’s reactivity in biological systems, and how can they guide experimental design?

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS ≈ -4.5), and CYP450 interactions .
  • Reactivity Mapping : Perform DFT calculations (Gaussian 16) to identify electrophilic sites (e.g., sulfur in thioether) prone to oxidation .
  • Guided Synthesis : Prioritize derivatives with lower predicted toxicity (e.g., ProTox-II) and higher target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.